molecular formula C6H6ClN3O4 B1589081 2-Chloro-4,6-dimethoxy-5-nitropyrimidine CAS No. 478010-54-7

2-Chloro-4,6-dimethoxy-5-nitropyrimidine

Cat. No. B1589081
CAS RN: 478010-54-7
M. Wt: 219.58 g/mol
InChI Key: FETZNGVNMWWJPO-UHFFFAOYSA-N
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Description

“2-Chloro-4,6-dimethoxy-5-nitropyrimidine” is an organic compound and heterocyclic aromatic ring system. It has a molecular formula of C6H6ClN3O4 . The average mass is 219.583 Da and the monoisotopic mass is 219.004684 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a heterocyclic aromatic ring system. This ring is substituted with two methoxy groups, a nitro group, and a chloro group .


Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 131-132 degrees Celsius . It has a molecular weight of 219.58 .

Scientific Research Applications

Hydrogen Bonding Studies

2-Chloro-4,6-dimethoxy-5-nitropyrimidine has been studied for its hydrogen bonding characteristics. In a study by Glidewell et al. (2003), the compound was analyzed to understand its ability to form hydrogen-bonded sheets, which are crucial in the formation of various molecular structures and interactions (Glidewell et al., 2003).

Chemical Synthesis

This compound plays a role as an intermediate in the synthesis of other nitropyrimidines. Lopez et al. (2009) described its use in preparing nitropyrimidines aimed at inactivating the DNA repairing protein MGMT, which is significant in cancer research and treatment (Lopez et al., 2009).

Building Block for Complex Molecules

Another notable application is in the synthesis of complex molecules. For example, Hammarström et al. (2002) utilized a derivative of this compound as a building block for synthesizing olomoucine, a molecule of interest in biochemical research (Hammarström et al., 2002).

Electron Spin Resonance Studies

The compound has also been a subject in electron spin resonance studies, which helps in understanding the electron distribution and chemical environment in molecules. Cottrell and Rieger (1967) analyzed various pyrimidine derivatives, including this compound, to understand their electronic properties (Cottrell & Rieger, 1967).

Unusual Chemical Reactions

Azev et al. (2005) explored unusual chemical reactions involving this compound with C-nucleophiles, contributing to the understanding of its reactivity and potential applications in synthetic chemistry (Azev et al., 2005).

Safety and Hazards

“2-Chloro-4,6-dimethoxy-5-nitropyrimidine” is classified as dangerous with hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-4,6-dimethoxy-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O4/c1-13-4-3(10(11)12)5(14-2)9-6(7)8-4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETZNGVNMWWJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=N1)Cl)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451312
Record name 2-CHLORO-4,6-DIMETHOXY-5-NITROPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

478010-54-7
Record name 2-CHLORO-4,6-DIMETHOXY-5-NITROPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4,6-dimethoxy-5-nitropyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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